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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Propylparaben Sodium

CAS No.: 35285-69-9

Cat. No.: S742810

Propylparaben Sodium (Propyl p-hydroxybenzoate, sodium salt; CAS 35285-69-9) is a widely used
preservative in pharmaceutical, cosmetic, and food products [1]. To ensure its accurate quantification and the
stability of drug products, robust, validated analytical methods are essential. This document summarizes
validated chromatographic methods for assaying Propylparaben Sodium and provides detailed protocols

for key validation experiments.

Chemical Profile & Properties

e CAS No.: 35285-69-9 [1]

e Molecular Formula: CioH1103Na [1]

¢ Molecular Weight: 202.19 g/mol (as the sodium salt)

e Description: White, hygroscopic, crystalline powder [2].

e Solubility: Freely soluble in water; soluble in 50% ethanol [2].
¢ pH (1% solution): Between 9.5 and 10.5 [2].

Summary of Validated Chromatographic Methods

The table below compares two stability-indicating methods suitable for the simultaneous determination of

Propylparaben Sodium (SPP) alongside other active ingredients and preservatives.

e Table 1: Comparison of RP-UPLC and HPLC Methods
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Parameter Method 1: Reverse-Phase UPLC [3] Method 2: Reverse-Phase HPLC [4]

Application Simultaneous determination with Simultaneous determination with Sodium
Ketorolac Tromethamine and Sodium Diclofenac, Methylparaben, and a
Methylparaben in topical gel. degradation product in topical emulgel.

Stationary Acquity BEH C18 (50 mm x 2.1 mm, 1.7 SUPELCO Discovery C18 (conventional

Phase pm) dimensions)

Mobile Triethylamine buffer (pH Phosphate buffer (pH 7.0):Methanol

Phase 2.5):THF:Methanol (665:35:300, v/v/v) (35:65, v/iv)

Flow Rate 0.40 mL/min ~1.0 mL/min

Detection UV at 252 nm UV at 254 nm

Injection 2 uL Not specified (conventional, e.g., 10-20 uL)

Volume

Column 40 °C Not specified (typically ambient)

Temp.

Run Time 10 min <17 min

Linearity 2.38 - 7.13 pg/mL [3] Specific range not provided, but method

Range was validated as linear [4].

Experimental Protocols

3.1. Reversed-Phase UPLC Method for Topical Formulations [3]
This fast, stability-indicating method is ideal for quality control and stability studies.

e Materials:

o Mobile Phase: Prepare triethylamine buffer by adding about 1.5 mL of triethylamine to 1000 mL
of water. Adjust the pH to 2.5 with orthophosphoric acid. Mix this buffer, tetrahydrofuran (THF),
and methanol in a 665:35:300 (v/v/v) ratio. Filter through a 0.22 um membrane and degas.

o Diluent: Methanol and water in a 45:55 (v/v) ratio.
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o Standard Solution: Dissolve an appropriate amount of Propylparaben Sodium in diluent to
achieve a concentration within the linear range (e.g., ~4.5 pg/mL).

o Sample Solution: Accurately weigh a sample equivalent to the expected drug content and
transfer to a volumetric flask. For a gel, disperse and sonicate in diluent for about 15 minutes.
Make up to volume with diluent, centrifuge, and filter through a 0.2 ym Nylon syringe filter
before injection.

¢ Chromatographic System:

o Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 pm)
o Mode: Isocratic

o Flow Rate: 0.40 mL/min

o Detection: 252 nm

o Temperature: 40 °C

o Injection Volume: 2 pL

The following workflow outlines the complete analytical process:
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Prepare Mobile Phase and Diluent

Prepare Standard Solution Prepare Sample Solution

Configure UPLC System

Equilibrate System and Column

Inject Standard and Sample

Click to download full resolution via product page
3.2. Forced Degradation Studies (Stress Testing)

Forced degradation is critical for demonstrating the stability-indicating nature of the method [3]. The

diagram below illustrates the decision pathway for interpreting degradation results.
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e Protocol:

[e]

[e]

Method is Stability-Indicating

Expose the drug product (e.g., gel or emulgel) to various stress conditions.

Acidic Hydrolysis: Treat sample with 0.1 M HCI at room temperature for 30 minutes, then
neutralize.

Basic Hydrolysis: Treat sample with 0.1 M NaOH at room temperature for 30 minutes, then
neutralize.

Oxidative Degradation: Treat sample with 3% H20:2 at room temperature for 30 minutes.
Thermal Degradation: Expose solid sample or formulation to 105°C for 6 hours.

Photolytic Degradation: Expose sample to UV light (e.g., 1.2 million lux hours).

After stress, prepare samples per the method and analyze. The method is considered valid if
there is no interference from degradation peaks with the main Propylparaben Sodium peak,
and the peak purity tests (e.g., via PDA detector) are satisfactory.

(Analyze Stressed Sample)

Check Peak Purity Check Resolution from
(PDA Detector) Degradant Peaks

Resolution > 2.0 and
Peak Purity Pass?

Optimize Method
(e.g., modify mobile phase)

Click to download full resolution via product page

Method Validation Parameters & Acceptance Criteria

The following table outlines the key validation parameters and typical acceptance criteria based on ICH

guidelines

[3].
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e Table 2: Method Validation Parameters

Parameter Protocol Summary Acceptance Criteria

| System Suitability | Inject 6 replicates of standard solution. | RSD of peak area & retention time: <2.0%
Theoretical plates: >2000 Tailing factor: <2.0 [3] | | Specificity | Verify no interference from blank,
placebo, and degradants. | Peak purity of Propylparaben Sodium should pass (e.g., purity angle < purity
threshold). | | Linearity | Prepare standard solutions at 5+ concentration levels (e.g., 50-150% of target). |
Correlation coefficient (r) > 0.999 [3] | | Accuracy (Recovery) | Spike known amounts of analyte into
placebo at 50%, 100%, and 150% levels (n=3 each). | Mean Recovery: 98.0 - 102.0% [3] | | Precision |
Repeatability: Analyze 6 independent sample preparations at 100% concentration. Intermediate Precision:
Perform on different day/different analyst. | RSD: <2.0% [3] | | Robustness | Deliberately vary method
parameters (e.g., flow rate £0.05 mL/min, temp +2°C, pH +0.2). | The method should remain unaffected by

small variations. |

System Suitability Test

This is a critical test to ensure the chromatographic system is performing adequately before and during

analysis. The following diagram shows the logical checks for this test.

e Procedure: Inject the standard solution (e.g., ~4.5 pg/mL of Propylparaben Sodium) in six
replicates. Calculate the required parameters from the resulting chromatograms [3].

System is Suitable
Calculate RSD of RSD < 2.0%? Proceed with Analysis
Peak Area & Retention Time
Inject Standard |
(6 Replicates)

Calculate Tailing - System Not Suitable
Factor and Plates Tailing < 2.0 and Troubleshoot

Plates > 2000?

Click to download full resolution via product page
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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